molecular formula C20H23N3O5S B2692938 4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 627821-63-0

4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2692938
CAS No.: 627821-63-0
M. Wt: 417.48
InChI Key: BOKKPIKYPFRXIR-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a furan-2-yl moiety, a hydroxyl group, and a 2-morpholinoethyl side chain. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-12-19(29-13(2)21-12)17(24)15-16(14-4-3-9-28-14)23(20(26)18(15)25)6-5-22-7-10-27-11-8-22/h3-4,9,16,25H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKKPIKYPFRXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-Dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its unique structural features, including a pyrrole ring, thiazole moiety, and furan ring. These structural components suggest potential biological activities that warrant further investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 429.47 g/mol. The presence of multiple functional groups may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight429.47 g/mol
IUPAC NameThis compound
SMILESCC1=C(NC(=O)C(=C1)C(C)C)OCCN2CCCCC2

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

  • Antimicrobial Effects : Initial investigations suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Activity : The presence of thiazole and furan rings has been associated with anticancer properties in related compounds. Further research is needed to determine specific mechanisms of action.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other derivatives in its class.

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : It may interact with various receptors in the body, influencing cellular signaling pathways that regulate growth and immune responses.

Case Studies

Recent studies have focused on the biological activity of structurally similar compounds. Here are notable examples:

  • Study on Thiazole Derivatives :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Results indicated that certain modifications enhanced efficacy against breast cancer cell lines.
    • Reference: [Journal of Medicinal Chemistry, 2023]
  • Furan-based Compounds :
    • Research highlighted the anti-inflammatory effects of furan-based compounds in murine models. The study suggested that these compounds could modulate cytokine production.
    • Reference: [Pharmaceutical Research, 2023]
  • Pyrrole Analogues :
    • Pyrrole derivatives have been shown to exhibit potent antibacterial activity in vitro against resistant strains of bacteria.
    • Reference: [European Journal of Medicinal Chemistry, 2023]

Future Research Directions

Further exploration into the biological activity of this compound is essential for understanding its therapeutic potential. Suggested areas for future research include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific biological pathways affected by the compound.
  • Structural Modifications : Investigating how modifications to the chemical structure impact biological activity.

Comparison with Similar Compounds

Pyrrol-2-one Derivatives

Compound Name Core Structure Key Substituents Physicochemical Properties Biological Activity Reference
Target Compound Pyrrol-2-one 2,4-Dimethylthiazole-5-carbonyl, furan-2-yl, 2-morpholinoethyl, 3-hydroxy Not reported; inferred moderate solubility Hypothesized kinase inhibition
4-[(2,4-Dimethylthiazole-5-carbonyl)]-5-(3-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)pyrrol-2-one Pyrrol-2-one 3-Ethoxyphenyl (vs. furan-2-yl), 3-morpholinopropyl (vs. 2-morpholinoethyl) Higher lipophilicity due to longer alkyl chain Not reported
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-pyridin-3-yl-pyrrol-2-one Pyrrol-2-one Pyridin-3-yl, 5-methylisoxazole (vs. thiazole and morpholinoethyl) Increased polarity from pyridine Unknown
  • Key Differences: The 3-ethoxyphenyl substituent in the analog increases lipophilicity compared to the target compound’s furan-2-yl, which may enhance membrane permeability but reduce aqueous solubility . The 2-morpholinoethyl chain in the target compound likely offers better solubility than the 3-morpholinopropyl chain in the analog due to shorter alkyl linkage .

Heterocyclic Substituent Effects

Thiazole vs. Thiadiazole Derivatives

Compound Name Heterocycle Key Features Impact on Properties
Target Compound Thiazole 2,4-Dimethyl substitution enhances steric bulk and electron density Potential for metal coordination
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-5-p-tolyl-pyrrol-2-one Thiadiazole Additional nitrogen atom increases polarity May improve binding to polar active sites

Research Findings and Implications

Physicochemical and Bioactivity Trends

  • Solubility: Morpholino-containing compounds generally exhibit improved aqueous solubility, but alkyl chain length (e.g., ethyl vs. propyl) modulates this property .
  • Bioactivity : Thiazole and furan moieties are associated with kinase inhibition and antimicrobial activity (see ), though specific data for the target compound remain unexplored .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrol-2-one core in this compound?

The pyrrol-2-one core can be synthesized via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-one precursors. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with aryl amines or phenols under reflux conditions in ethanol or DMF yields the target scaffold. Characterization via 1H^1H/13C^{13}C NMR, FTIR, and HRMS is critical to confirm regioselectivity and purity .

Q. How can the morpholinoethyl and dimethylthiazole substituents be introduced during synthesis?

  • Morpholinoethyl group: Achieved via nucleophilic substitution of a bromoethyl intermediate with morpholine in the presence of a base (e.g., K2_2CO3_3) in DMF at 60–80°C.
  • Dimethylthiazole carbonyl: Introduced through a coupling reaction (e.g., Suzuki-Miyaura) between a boronic acid-functionalized thiazole and a halogenated pyrrol-2-one precursor. Use Pd(PPh3_3)4_4 as a catalyst and K3_3PO4_4 as a base in degassed DMF/H2_2O (3:1) at 80–100°C .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation: 1H^1H/13C^{13}C NMR (to identify substituents and stereochemistry), FTIR (to confirm carbonyl and hydroxyl groups), and HRMS (for molecular weight validation).
  • Purity assessment: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Thermal stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable substituents: Systematically modify the furan-2-yl, morpholinoethyl, or thiazole groups and evaluate changes in biological activity (e.g., enzyme inhibition assays).
  • Pharmacophore mapping: Use molecular docking to identify key interactions with targets like carbonic anhydrase isoforms (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2) .
  • Data analysis: Apply multivariate statistical models (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. How to address contradictions in biological activity data across different assay systems?

  • Assay standardization: Use consistent cell lines (e.g., HEK293 for enzyme assays) and control compounds (e.g., acetazolamide for carbonic anhydrase).
  • Solubility adjustments: Optimize DMSO concentration (<1% v/v) or use β-cyclodextrin complexes to improve compound solubility in aqueous media.
  • Validation: Repeat assays with orthogonal methods (e.g., fluorescence-based vs. calorimetric assays) to confirm activity trends .

Q. What experimental designs are suitable for evaluating in vivo efficacy?

  • Randomized block design: Assign treatment groups (compound, positive/negative controls) using stratified randomization based on animal weight/age.
  • Dose optimization: Perform a pilot study with escalating doses (e.g., 10, 30, 100 mg/kg) to identify the effective range without toxicity.
  • Endpoint analysis: Measure biomarkers (e.g., prostaglandin E2_2 levels for anti-inflammatory activity) and histopathology .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
Pyrrol-2-one cyclizationBase-assistedEtOH, reflux, 2 h46–63
Suzuki couplingPd-catalyzedDMF/H2_2O, 80°C55–70
MorpholinoethylationNucleophilic substitutionDMF, K2_2CO3_3, 60°C75–85

Table 2: Recommended Biological Assays

TargetAssay TypePositive ControlReference
Carbonic anhydraseSpectrophotometric (CO2_2 hydration)Acetazolamide
Prostaglandin synthaseELISA (PGE2_2 quantification)Indomethacin
Antioxidant activityDPPH radical scavengingAscorbic acid

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